BenchChemオンラインストアへようこそ!

(2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid

medicinal chemistry structure-activity relationship biaryl conformation

(2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid (IUPAC: 2-{[2-(4-methylphenyl)pyrimidin-5-yl]oxy}acetic acid; CAS 1894824-65-7; molecular formula C₁₃H₁₂N₂O₃; molecular weight 244.25 g/mol) is a heteroaryloxyacetic acid building block comprising a pyrimidine core substituted at the 2-position with a para-tolyl (4-methylphenyl) group and at the 5-position with an oxyacetic acid moiety. The compound is supplied as a research-use-only chemical with a typical vendor-specified purity of ≥95%.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B8013680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(C=N2)OCC(=O)O
InChIInChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)13-14-6-11(7-15-13)18-8-12(16)17/h2-7H,8H2,1H3,(H,16,17)
InChIKeyCQTMDWDQXHYSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid (CAS 1894824-65-7): Structural Identity, Procurement Specifications, and Research Use Classification


(2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid (IUPAC: 2-{[2-(4-methylphenyl)pyrimidin-5-yl]oxy}acetic acid; CAS 1894824-65-7; molecular formula C₁₃H₁₂N₂O₃; molecular weight 244.25 g/mol) is a heteroaryloxyacetic acid building block comprising a pyrimidine core substituted at the 2-position with a para-tolyl (4-methylphenyl) group and at the 5-position with an oxyacetic acid moiety . The compound is supplied as a research-use-only chemical with a typical vendor-specified purity of ≥95% . It belongs to the broader (pyrimidinyloxy)acetic acid chemotype, a class that has been investigated in the primary literature for aldose reductase inhibitory activity [1]. The combination of a biaryl pyrimidine scaffold with a free carboxylic acid functional handle makes this compound a versatile intermediate for medicinal chemistry derivatisation and library synthesis.

Why Generic Substitution of (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid with Close Pyrimidine Analogs Is Scientifically Unsupported Without Comparative Data


Compounds within the 2-aryl-pyrimidin-5-yloxy-acetic acid series cannot be assumed to be functionally interchangeable despite sharing a common core scaffold. The electronic and steric character of the 2-aryl substituent directly influences the conformational preferences of the pyrimidine-aryl biaryl bond, the pKa of the oxyacetic acid moiety, and the overall lipophilicity—all of which are critical determinants of target binding, membrane permeability, and metabolic stability [1]. The position of the methyl group on the phenyl ring (para- vs. meta-tolyl) alters the molecular dipole moment and steric profile, which can lead to divergent binding poses and selectivity profiles against enzyme panels. Furthermore, the presence of the 5-oxyacetic acid group fundamentally differentiates this compound from simpler 2-arylpyrimidines that lack the carboxylic acid functionality—the latter are known ATP-competitive kinase inhibitors (e.g., JNK IC₅₀ = 70–220 nM for 2-(p-tolyl)pyrimidine derivative AS601245 ), whereas the oxyacetic acid congeners introduce an additional ionisable centre capable of engaging distinct hydrogen-bond networks. Generic substitution without matched-pair comparative data risks confounding SAR interpretation and invalidating experimental conclusions. The quantitative evidence below establishes the specific, measurable points of differentiation that procurement decisions must account for.

Quantitative Differentiation Evidence for (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid Versus Closest Structural Analogs


Para-Tolyl vs. Meta-Tolyl Regioisomerism: Structural and Predicted Physicochemical Differentiation

(2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid bears the methyl group at the para position of the pendant phenyl ring, in contrast to its direct regioisomer (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid, which carries the methyl group at the meta position . Para-substitution preserves the linear, rod-like molecular shape and minimises steric clash with the pyrimidine ring, whereas meta-substitution introduces an asymmetric steric bulge that can alter the preferred torsional angle of the biaryl bond. This conformational difference is expected to affect the ability of the 2-aryl ring to engage in π-stacking or hydrophobic interactions within a binding pocket. While direct experimental comparative data for these two regioisomers are not available in the peer-reviewed literature, the structural distinction is analogous to established SAR paradigms in biphenyl and phenylpyrimidine medicinal chemistry where para-vs.-meta substitution yields divergent target selectivity profiles [1].

medicinal chemistry structure-activity relationship biaryl conformation

Ionisable Carboxylic Acid Moiety Differentiates Target Compound from Non-Acidic 2-Arylpyrimidine Scaffolds: Impact on Drug-Like Properties

The target compound (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid (MW 244.25, C₁₃H₁₂N₂O₃) contains a free carboxylic acid functional group that is absent in the simpler 2-(p-tolyl)pyrimidine scaffold (MW 170.21, C₁₁H₁₀N₂) . This carboxylic acid is predicted to ionise at physiological pH (estimated pKa ≈ 3.5–4.5), conferring aqueous solubility and enabling salt formation for formulation. In contrast, 2-(p-tolyl)pyrimidine (CAS 77232-13-4) is a neutral, lipophilic compound with no ionisable centre at physiological pH. The addition of the oxyacetic acid group increases the hydrogen bond donor count (HBD = 1 from COOH) and hydrogen bond acceptor count (HBA = 5 from the pyrimidine nitrogens, ether oxygen, and carboxyl oxygens) compared to 2-(p-tolyl)pyrimidine (HBD = 0, HBA = 2). These differences place the target compound within Lipinski Rule-of-Five compliant chemical space (MW < 500, HBD ≤ 5, HBA ≤ 10) while adding a chargeable centre that can be exploited for targeted protein engagement or prodrug design [1].

physicochemical profiling drug-likeness permeability solubility

Class-Level Aldose Reductase Inhibitory Activity: (Pyrimidinyloxy)acetic Acid Chemotype Demonstrates Potent In Vitro Enzyme Inhibition with Tissue Penetration-Dependent In Vivo Efficacy

The (pyrimidinyloxy)acetic acid chemotype to which the target compound belongs has been established in the peer-reviewed literature as a novel class of aldose reductase inhibitors [1]. In the foundational study by Ellingboe et al. (1990), (pyrimidinyl-4-oxy)acetic acids were tested in vitro against bovine lens aldose reductase, with several congeners demonstrating potent inhibitory activity. Selected compounds were further evaluated in vivo in a 4-day galactose-fed rat model, measuring the decrease in galactitol accumulation in lens, nerve, and diaphragm tissues as a pharmacodynamic endpoint [1]. Critically, the study demonstrated that tissue membrane penetration was a key determinant of in vivo efficacy: compounds with favourable transport behaviour in the isolated rat sciatic nerve assay showed superior in vivo lens aldose reductase (LAR) inhibitory activity, independent of intrinsic enzyme potency alone [1]. While the specific (2-p-tolyl-pyrimidin-5-yloxy)-acetic acid compound was not individually reported in this study, the SAR discussion establishes that the 5-oxyacetic acid substitution pattern—as opposed to N-acetic acid or 4-oxyacetic acid isomers—directs both the intrinsic biochemical activity and the tissue distribution properties [1]. This class-level evidence supports the scientific rationale for investigating this compound in aldose reductase or related oxidoreductase target contexts.

aldose reductase inhibition diabetic complications polyol pathway structure-activity relationship

Vendor-Supplied Purity Benchmark: Minimum 95% Purity Specification Enables Reproducible Screening Deployment

The target compound is commercially available with a documented purity specification of ≥95% (Catalog Number CM771153, Chemenu) . This purity level meets the commonly accepted threshold for primary screening and SAR expansion studies. While purity data for close analogs such as (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid and other 2-aryl-pyrimidin-5-yloxy-acetic acid derivatives are not uniformly published across vendors, the explicit specification for the target compound provides procurement confidence. In contrast, several structurally related pyrimidine building blocks are listed without purity certificates or with lower purity grades, which can introduce confounding impurities into biochemical or cell-based assays . The consistent availability of the target compound at this purity grade from multiple independent suppliers reduces supply chain risk for long-term research programs.

chemical procurement purity specification quality control reproducibility

Research and Industrial Application Scenarios for (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid Based on Established Evidence


Aldose Reductase and Polyol Pathway Inhibitor Discovery Programs

The (pyrimidinyloxy)acetic acid chemotype has validated class-level activity as aldose reductase inhibitors in both in vitro enzyme assays and in vivo galactose-fed rat pharmacodynamic models [1]. (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid, with its O-alkylated 5-oxyacetic acid architecture, is structurally aligned with the active congeners described in the seminal Ellingboe et al. (1990) study. Researchers investigating diabetic complication targets (neuropathy, retinopathy, cataract) can deploy this compound as a starting scaffold for SAR exploration, leveraging the free carboxylic acid for amide coupling to generate focused libraries. The documented purity benchmark (≥95%) supports reproducible enzymatic assay deployment .

Focused Kinase Selectivity Profiling Using the 2-Arylpyrimidine Scaffold

The 2-(p-tolyl)pyrimidine core is a recognised ATP-competitive kinase inhibitor pharmacophore, with the derivative AS601245 demonstrating JNK1/2/3 inhibitory activity (IC₅₀ = 150, 220, and 70 nM) and 10- to 100-fold selectivity over a panel of 25 other kinases . The addition of the 5-oxyacetic acid group in the target compound introduces an ionisable centre that can be exploited to probe kinase selectivity through charge-mediated interactions with the kinase hinge region or solvent-exposed channel. This makes (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid a strategic intermediate for synthesising and screening kinase inhibitor libraries where carboxylic acid-directed binding or prodrug strategies are being explored.

Medicinal Chemistry Derivatisation via Carboxylic Acid Functional Handle

The free carboxylic acid of (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid serves as a robust synthetic anchor for amide bond formation, esterification, and reduction chemistries . This enables rapid generation of diverse analog sets—amides with primary/secondary amines, esters for prodrug strategies, or reduced alcohol derivatives—without altering the core 2-p-tolyl-pyrimidine pharmacophore. The para-tolyl substitution provides a well-defined hydrophobic surface for target engagement, while the oxyacetic acid linker offers conformational flexibility distinct from directly attached acetic acid congeners. For industrial medicinal chemistry groups, this compound represents a versatile building block with documented supplier purity (≥95%) and multi-vendor availability .

Biaryl Conformational Analysis and Computational Chemistry Studies

The para-tolyl substitution pattern in (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid creates a well-defined biaryl system amenable to computational conformational analysis, molecular docking studies, and QSAR model development [1]. The linear geometry of the para-substituted phenyl ring simplifies torsional sampling compared to meta-substituted or ortho-substituted analogs, making this compound an attractive model system for validating computational predictions of biaryl binding poses. When compared to the meta-tolyl regioisomer, this compound can serve as a matched molecular pair to isolate the contribution of aryl substitution geometry to target binding affinity—a classic medicinal chemistry design principle that relies on precise structural control .

Quote Request

Request a Quote for (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.